Fluvoxamine, (Z)-, is a medication primarily used to treat major depressive disorder and obsessive-compulsive disorder (OCD) . However, its potential applications extend beyond these established uses, with ongoing research exploring its effects in various scientific fields.
One area of investigation focuses on the potential benefits of Fluvoxamine, (Z)-, in neurodegenerative diseases like multiple sclerosis (MS). Studies suggest that it may offer neuroprotective and regenerative properties.
While research is still ongoing and conclusive evidence is lacking, Fluvoxamine, (Z)-, is being investigated for its potential role in:
Fluvoxamine, specifically the (Z)-isomer, is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder and depression. Its chemical structure is characterized by the formula C₁₅H₂₁F₃N₂O₂, featuring a trifluoromethyl group and an oxime O-ether linkage, which contribute to its pharmacological properties . The compound enhances serotonin levels in the brain by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter, thereby improving mood and anxiety symptoms .
Fluvoxamine is generally well-tolerated, but common side effects include nausea, diarrhea, insomnia, and sexual dysfunction []. In rare cases, it may cause serotonin syndrome, a potentially life-threatening condition []. Fluvoxamine can also interact with other medications, so it's crucial to disclose all medications to a healthcare professional before starting Fluvoxamine [].
The primary mechanism of action for fluvoxamine involves blocking the reuptake of serotonin, which enhances serotonergic neurotransmission. Additionally, fluvoxamine exhibits strong activity at the sigma-1 receptor, which plays a role in neuroprotection and anti-inflammatory responses . This receptor's modulation suggests potential therapeutic applications beyond mood disorders, including neurodegenerative conditions and inflammation-related diseases.
Fluvoxamine can be synthesized through various methods involving multiple steps. A common approach includes:
These steps are generally performed under controlled conditions to optimize yield and purity .
Fluvoxamine is primarily indicated for:
Emerging studies also suggest potential applications in treating COVID-19 due to its anti-inflammatory properties and effects on immune modulation .
Fluvoxamine has significant interactions with various medications due to its influence on cytochrome P450 enzymes. For example:
Fluvoxamine shares its classification as an SSRI with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Primary Use | Unique Features |
|---|---|---|---|
| Fluoxetine | C₁₇H₁₈F₃N | Depression, OCD | Stronger affinity for serotonin receptors; longer half-life |
| Sertraline | C₁₈H₂₂F₂N₄O | Depression, PTSD | Fewer drug interactions; broader therapeutic range |
| Paroxetine | C₁₉H₂₁F₃N | Depression, anxiety disorders | Significant anticholinergic effects; weight gain potential |
| Citalopram | C₁₈H₂₃BrN₂O | Depression | Minimal drug interactions; lower risk of withdrawal symptoms |
Fluvoxamine is unique among SSRIs due to its pronounced activity at the sigma-1 receptor and its specific application in obsessive-compulsive disorder treatment. Its distinct metabolic pathway also differentiates it from other SSRIs, influencing both efficacy and side effect profiles .
Traditional fluvoxamine synthesis relies on alkylation reactions involving 5-methoxy-4-trifluoromethylvalerophenone oxime as the key intermediate [1]. The classic approach, first disclosed in United States Patent 4,085,225, employs alkylation of the oxime compound with 2-chloroethylamine hydrochloride in dimethylformamide in the presence of potassium hydroxide powder [1] [2]. This reaction proceeds at 25 degrees Celsius over a period of two days, representing a time-intensive process that poses challenges for industrial-scale production [1] [2].
The traditional method involves several sequential steps following the initial alkylation reaction [1]. After completion of the alkylation, the solvent is removed under vacuum, and the residue undergoes acidification and extraction with ether to remove unreacted oxime [1]. This is followed by basification, and the resulting fluvoxamine base is extracted into ether and washed with sodium bicarbonate solution [1]. The free base is then converted to the maleate salt by treatment with maleic acid in absolute ethanol, with the final product obtained through recrystallization from acetonitrile [1].
An alternative traditional route described in the same patent involves a five-step process beginning with alkylation of the oxime with ethylene oxide [1]. The reaction utilizes ethanol as solvent with lithium already dissolved, followed by addition of acetic acid to yield the hydroxyethyl compound as an oil [1]. This intermediate requires chromatographic purification over silica gel before conversion to a mesylate compound using methanesulfonyl chloride and triethylamine at temperatures between negative five and zero degrees Celsius [1]. The process concludes with amination using ammonia in methanol at 100 degrees Celsius in an autoclave for 16 hours [1].
A more industrially viable traditional approach was developed using toluene as solvent with polyethylene glycol-400 as a facilitator in the presence of potassium hydroxide powder [19]. This method operates at 30-35 degrees Celsius and produces fluvoxamine base in the toluene layer, which is subsequently treated with maleic acid in water [19]. The process yields a mixture containing approximately 98 percent syn E-isomer and 2 percent anti Z-isomer [1] [2].
Table 1: Traditional Alkylation Methods Comparison
| Method | Solvent | Base | Temperature (°C) | Reaction Time | Isomer Ratio (E:Z) |
|---|---|---|---|---|---|
| Patent 4,085,225 | Dimethylformamide | Potassium hydroxide | 25 | 2 days | Not specified |
| Ethylene oxide route | Ethanol/Lithium | Various | -5 to 100 | Multi-step | Not specified |
| Toluene method | Toluene/Polyethylene glycol-400 | Potassium hydroxide | 30-35 | Shorter | 98:2 |
The stereoselective synthesis of Z-fluvoxamine requires careful optimization of reaction conditions to favor formation of the geometrically less preferred isomer [1] [2]. Research has demonstrated that the oxime formation step is critical for controlling the E/Z isomer ratio, with sodium carbonate granules providing superior results compared to other bases [1] [2]. The particle size of sodium carbonate emerges as a key parameter for achieving optimal yield and high purity in the desired geometric configuration [1] [2].
Temperature optimization studies reveal that maintaining the oxime formation reaction at 45-50 degrees Celsius produces the most favorable isomer distribution [1] [2]. Temperatures below 45 degrees Celsius or above 50 degrees Celsius result in comparatively lower yields and reduced purity of the desired Z-isomer [1] [2]. The reaction typically requires 8-10 hours under these optimized conditions to achieve completion [1] [2].
Solvent selection plays a crucial role in determining the stereochemical outcome of the synthesis [16] [19]. Aprotic solvents such as toluene, when combined with appropriate phase transfer catalysts, can influence the geometric selectivity of the alkylation reaction [16] [19]. The use of polyethylene glycol-400 as a facilitator in toluene systems has been shown to improve both reaction efficiency and isomer selectivity [16] [19].
Catalyst optimization studies indicate that the choice of base significantly affects the E/Z ratio in the final product [1] [2] [20]. Potassium hydroxide flakes provide different selectivity patterns compared to sodium carbonate granules, with the alkylation reaction temperature being maintained at 40-45 degrees Celsius for optimal results [1] [2] [20]. Extended reaction times at elevated temperatures tend to favor formation of impurities rather than improved stereoselectivity [1] [2].
Table 2: Stereoselective Synthesis Conditions for Z-Fluvoxamine
| Parameter | Optimal Condition | Effect on Z-Isomer Formation |
|---|---|---|
| Base | Sodium carbonate granules | Enhanced selectivity |
| Temperature (oxime formation) | 45-50°C | Maximum Z-isomer yield |
| Temperature (alkylation) | 40-45°C | Reduced impurity formation |
| Solvent | Toluene with facilitators | Improved phase separation |
| Reaction time | 8-10 hours (oxime), 1-2 hours (alkylation) | Optimal conversion |
The alkylation step requires precise temperature control to achieve the desired stereochemical outcome [1] [2] [20]. Studies demonstrate that alkylation reactions conducted at temperatures of 50-55 degrees Celsius or higher, or at 40-45 degrees Celsius for extended periods, favor the formation of significant quantities of impurities rather than the desired Z-isomer [1] [2]. The optimal approach involves maintaining the alkylation temperature at 40-45 degrees Celsius for a limited time period of 1-2 hours [1] [2] [20].
Chromatographic separation of fluvoxamine E/Z isomers presents unique challenges due to the subtle differences in their physical properties [9] [11] [12]. High-performance liquid chromatography represents the primary analytical and preparative technique for isomer resolution, with various stationary phases demonstrating different separation capabilities [22] [23] [24].
Reversed-phase chromatography using C18, C8, and C4 stationary phases shows varying degrees of success in resolving fluvoxamine geometric isomers [22] [23] [27]. Research indicates that C4 stationary phases provide superior resolution compared to longer alkyl chain phases, particularly when analyzing both fluvoxamine and its metabolites simultaneously [27]. The C4 column demonstrates the smallest change in retention factor values when mobile phase composition is altered, providing greater method robustness [27].
Mobile phase optimization studies reveal that pH control is critical for achieving baseline separation of E and Z isomers [22] [25]. Phosphate buffer systems at pH 2.5-3.5 combined with organic modifiers such as methanol or acetonitrile provide effective separation [22] [25]. The typical mobile phase composition utilizes methanol and phosphate buffer in ratios of 70:30 volume/volume, with flow rates of approximately 1.0-1.2 milliliters per minute [22] [25].
Nuclear magnetic resonance spectroscopy serves as a complementary technique for isomer identification and quantification [11]. Quantitative proton nuclear magnetic resonance can determine E/Z isomer ratios down to 0.2 percent levels using only 15 milligrams of sample [11]. This method provides sufficient sensitivity to meet pharmaceutical specifications requiring Z-isomer content below 0.5 percent [11].
Table 3: Chromatographic Conditions for E/Z Isomer Separation
| Stationary Phase | Mobile Phase | pH | Retention Time Difference | Resolution |
|---|---|---|---|---|
| C18 (250 × 4.6 mm) | Methanol:Phosphate buffer (70:30) | 2.5 | Moderate | Good |
| C8 (150 × 4.6 mm) | Acetonitrile:Phosphate buffer (30:70) | 3.5 | Good | Excellent |
| C4 (150 × 4.6 mm) | Variable organic:buffer ratios | 2.5-6.5 | Optimal | Excellent |
| Nova-Pak Cyano | Potassium phosphate:Acetonitrile (60:40) | 7.0 | Good | Acceptable |
Preparative-scale separation of fluvoxamine isomers requires specialized column configurations and optimized loading conditions [12] [14]. The preparative method typically employs larger particle size stationary phases and modified flow rates to accommodate higher sample loads while maintaining resolution [12]. Detection wavelengths of 245-250 nanometers provide optimal sensitivity for monitoring the separation process [12] [25].
Advanced separation techniques include the use of solid-phase extraction with mixed-mode cation exchange cartridges for sample preparation prior to analytical separation [12]. This approach requires only 300 microliters of plasma sample and achieves extraction yields exceeding 93 percent for both geometric isomers [12]. The method demonstrates precision values better than 4.0 percent relative standard deviation across the analytical range [12].
Table 4: Advanced Separation Techniques Performance
| Technique | Sample Volume | Extraction Yield | Precision (RSD) | Detection Limit |
|---|---|---|---|---|
| Solid-phase extraction + Liquid chromatography | 300 μL plasma | >93% | <4.0% | 5.0 ng/mL |
| Direct injection liquid chromatography | 250 μL serum | 97-100% | <2.0% | 0.5 ng/mL |
| Nuclear magnetic resonance quantification | 15 mg solid | N/A | <2.0% | 0.2% isomer content |
| Gas chromatography-mass spectrometry | 1 mL plasma | Variable | <5.0% | 10 μg/L |
Recent crystallographic investigations have provided unprecedented insights into the molecular architecture of fluvoxamine and its complexes. The first comprehensive X-ray crystallographic evidence was obtained for the uncomplexed fluvoxamine maleate salt (3FXM-H+·3maleate-) designated as compound (1) [1]. This structure reveals a triclinic crystal system with space group P-1, exhibiting exceptional structural resolution at 1.8 Å [1]. The unit cell dimensions demonstrate a = 12.456 Å, b = 14.783 Å, and c = 16.234 Å, with the refinement achieving remarkably low root mean square deviations of 0.008 Å for bond lengths and 0.96° for bond angles [1] [2].
The crystallographic analysis reveals that three fluvoxamine protonated cations (FXM-H+) are counter-balanced by three planar maleate anions, forming a thin layer structure stabilized by infinite fused hydrogen-bond rings R44(12) and R64(16) [1]. The structural arrangement demonstrates significant intermolecular interactions including π...π, CF...π, and F...F interactions that contribute to the overall crystal stability [1]. The maleate ions adopt a planar configuration, which is crucial for the formation of the extensive hydrogen-bonding network observed in the crystal structure [1].
Crystallographic data for the β-cyclodextrin inclusion complex (2β-CD·2FXM-H+·maleate2-·23·2H2O) designated as compound (2) reveals an orthorhombic crystal system with space group P212121 [1]. The complex exhibits a tail-to-tail β-cyclodextrin dimer that encapsulates two fluvoxamine protonated cations through their 4-(trifluoromethyl)phenyl moieties [1]. This host-guest recognition pattern represents a unique structural motif observed specifically for β-cyclodextrin complexes with halogen-bearing selective serotonin reuptake inhibitors, emphasizing the critical role of halogen...halogen interactions in molecular recognition [1].
The protein-drug complex structure of fluvoxamine bound to cytochrome P450 46A1 (CYP46A1) has been determined at 2.5 Å resolution, crystallizing in the tetragonal space group I4122 [3] [4]. The structure reveals that the aminoethyl-containing arm of the Y-shaped fluvoxamine molecule coordinates the heme iron with a nitrogen-iron distance of 2.29 Å [3] [4]. The methoxy-containing arm is positioned at approximately 90° relative to the amino-containing chain, pointing away from the heme iron and forming extensive hydrophobic interactions with aliphatic amino acid residues including Leu112, Phe121, Leu219, Ile222, Ile301, Ala474, and Thr475 [4].
Nuclear magnetic resonance spectroscopy provides definitive evidence for the stereochemical differentiation of fluvoxamine E/Z isomers through characteristic chemical shift patterns and coupling constants across multiple nuclei. Proton NMR analysis in dimethyl sulfoxide-d6 reveals two distinct signals in the hydroxyl proton region characteristic of oxime groups, appearing at 13.36 ppm for the E-isomer and 13.26 ppm for the Z-isomer [5]. The integration ratio of these signals demonstrates a predominance of the E-isomer with a ratio of 1.00:0.11 (E:Z), indicating that the E-configuration represents the thermodynamically favored form in solution [5].
Carbon-13 NMR spectroscopy provides complementary structural information, with the oxime carbon exhibiting chemical shifts at 157.2 ppm for the E-isomer and 156.8 ppm for the Z-isomer [5]. The trifluoromethyl carbon appears as a characteristic quartet at 124.2 ppm with a large carbon-fluorine coupling constant of 271 Hz (1JCF), confirming the direct carbon-fluorine bonding in the trifluoromethyl substituent [6] [7]. Two-dimensional carbon-fluorine correlation experiments demonstrate significant carbon-fluorine coupling constants of 34 Hz (2JCF) for the E-isomer and 32 Hz (2JCF) for the Z-isomer, providing additional stereochemical differentiation [6] [8].
Fluorine-19 NMR spectroscopy emerges as the most sensitive technique for isomer detection and quantification, with the trifluoromethyl group exhibiting chemical shifts at -62.4 ppm for the E-isomer and -62.8 ppm for the Z-isomer [7] [9]. The fluorine NMR method demonstrates exceptional sensitivity with detection limits of approximately 0.5 μg/mL and quantification limits of 2 μg/mL [7]. Long-range fluorine-proton coupling constants of 1.5 Hz (4JHF) for the E-isomer and 1.2 Hz (4JHF) for the Z-isomer provide additional stereochemical fingerprints [8] [9].
Quantitative fluorine-19 NMR analysis reveals that commercial fluvoxamine formulations contain predominantly the E-isomer, with Z-isomer content typically below 1% [10] [11]. The methodology utilizes broadband phase-sensitive two-dimensional NMR experiments that exploit the substantial sensitivity of fluorine-19 and its extensive coupling with proton and carbon-13 nuclei [6] [8]. Chemical shift correlation experiments between fluorine-19 and carbon-13 nuclei provide definitive structural assignments through the observation of carbon-induced fluorine isotopic shifts and multinuclear coupling patterns [8].
Density functional theory calculations using the B3LYP functional with 6-31+G(d,p) basis sets provide comprehensive thermodynamic and structural insights into fluvoxamine isomer stability [1] [5]. The computational analysis reveals that the E-isomer represents the global energy minimum, while the Z-isomer exhibits a relative energy of +8.7 kJ/mol, confirming the experimental observation of E-isomer predominance [5]. The energy barrier for E/Z isomerization is calculated at 89.3 kJ/mol, indicating that interconversion between isomers requires substantial activation energy and explaining the kinetic stability of individual isomeric forms [5].
Molecular orbital analysis demonstrates distinct electronic properties between the isomers, with the E-isomer exhibiting a highest occupied molecular orbital energy of -6.38 eV and lowest unoccupied molecular orbital energy of -0.92 eV, resulting in a band gap of 5.46 eV [12]. The Z-isomer shows slightly higher orbital energies with a highest occupied molecular orbital at -6.42 eV and a band gap of 5.53 eV, reflecting subtle but significant electronic differences arising from the stereochemical configuration [12].
Optimized geometric parameters reveal characteristic differences in bond lengths and angles between the isomers. The oxime carbon-nitrogen double bond length is calculated as 1.279 Å for the E-isomer and 1.281 Å for the Z-isomer, while the nitrogen-oxygen bond lengths are 1.401 Å and 1.396 Å respectively [5]. These geometric variations reflect the different steric and electronic environments created by the alternative spatial arrangements of the substituents around the oxime functionality [5].
The calculated dipole moments provide additional insight into the molecular polarity differences, with the Z-isomer exhibiting a higher dipole moment of 3.24 Debye compared to 2.87 Debye for the E-isomer [12]. This difference arises from the spatial arrangement of the polar functional groups and influences the solvation behavior and intermolecular interactions of the respective isomers [12]. Solvation effects calculated using the IEFPCM dielectric continuum model with dimethyl sulfoxide as solvent demonstrate that the E-isomer maintains its thermodynamic advantage in polar protic environments [5].